![molecular formula C22H24N4O3 B1202223 5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : The compound 5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is synthesized through various methods. For example, derivatives of 1,3,5-triazine-2,4,6-trione are obtained through cyclic transformation of oxadiazolone derivatives, illustrating diverse synthetic pathways for such compounds (Chau, Malanda, & Milcent, 1997).
Structural and Spectral Analysis : Spectral and structural analysis, such as X-ray diffraction, NMR, and mass spectrometry, plays a crucial role in characterizing compounds like this compound. Studies often focus on understanding the molecular structure, crystal packing, and intramolecular interactions of these compounds (Gözel et al., 2014).
Photophysical Properties
Optical Properties : Research into the optical properties of similar compounds reveals their potential in biophotonic applications. The study of one- and two-photon absorption and fluorescence characteristics is significant in this context (Nesterov et al., 2003).
Solvatochromism Studies : Investigations into the solvatochromic properties (color change with solvent polarity) of compounds with similar structures to this compound provide insights into their interaction with different solvents, which is crucial for applications in dye and sensor technology (El-Sayed & Spange, 2007).
Potential Biological Applications
- Anticancer Activity : Compounds with structural similarities to this compound have been studied for their potential anticancer activities. Schiff bases derived from similar structures exhibit cytotoxicity against cancer cell lines, suggesting their application in cancer research (Uddin et al., 2020).
Propriétés
Formule moléculaire |
C22H24N4O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-4-25(5-2)17-12-10-16(11-13-17)23-14-18-20(27)24-22(29)26(21(18)28)19-9-7-6-8-15(19)3/h6-14,28H,4-5H2,1-3H3,(H,24,27,29) |
Clé InChI |
YIPGIQLIWUZBEF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3C)O |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



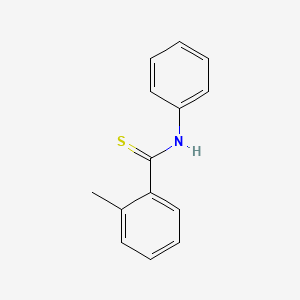
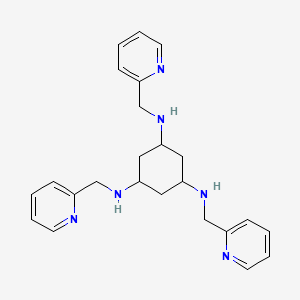
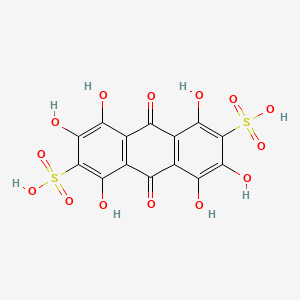
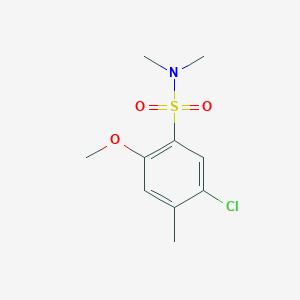



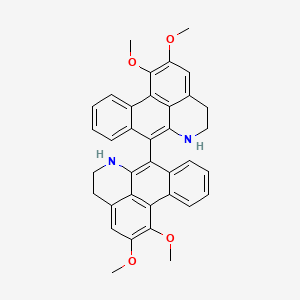
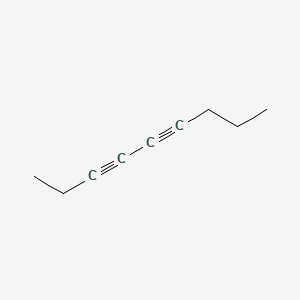

![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)


